m-PEG8-O-alkyne vs. Shorter PEG Linkers: Quantified Impact of PEG Chain Length on PROTAC Degradation Efficiency
In PROTAC linker optimization studies, the PEG8 spacer length is empirically associated with maximized protein degradation efficiency compared to both shorter and longer PEG variants [1]. Data from a representative PROTAC development program targeting BRD4 demonstrated that the PEG8 linker produced a DC50 (half-maximal degradation concentration) of 1.8 nM, whereas a shorter PEG4 linker in the same scaffold yielded a DC50 of 12 nM—a 6.7-fold reduction in potency [1]. The PEG8 linker also achieved a Dmax (maximum degradation) of 98% compared to 85% for PEG4 [1]. This differential performance is attributed to the optimal spacer length enabling productive ternary complex geometry between the target protein and E3 ligase, a critical determinant of PROTAC efficacy [1].
| Evidence Dimension | PROTAC degradation efficiency (target protein degradation) |
|---|---|
| Target Compound Data | DC50 = 1.8 nM; Dmax = 98% |
| Comparator Or Baseline | m-PEG4-O-alkyne (or equivalent PEG4 linker in same scaffold): DC50 = 12 nM; Dmax = 85% |
| Quantified Difference | 6.7-fold improvement in DC50; 13 percentage-point increase in Dmax |
| Conditions | BRD4-targeting PROTAC scaffold in cellular degradation assays; ternary complex formation dependent on linker length |
Why This Matters
This 6.7-fold potency differential provides a quantitative, application-specific justification for selecting PEG8 over shorter PEG linkers when optimizing PROTAC degradation efficiency.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 17, 2025. View Source
